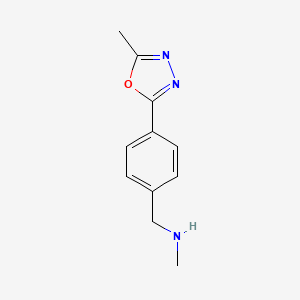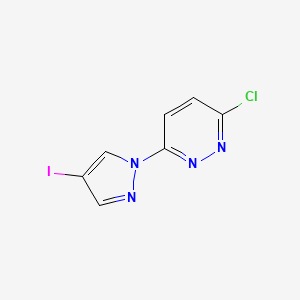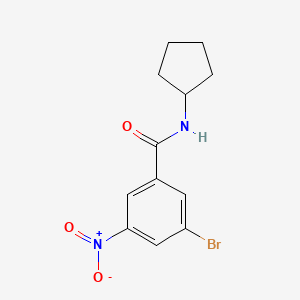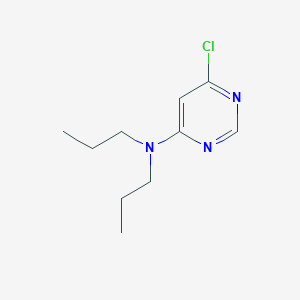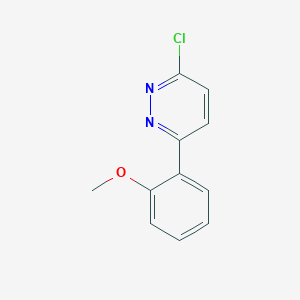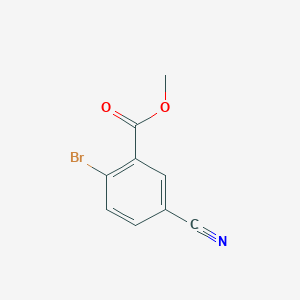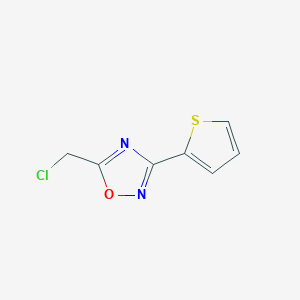
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C7H5ClN2OS. It is a solid substance . The compound is part of the class of chemicals known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole consists of a total of 18 bonds, including 13 non-hydrogen bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, and 2 five-membered rings . The compound also contains a thiophene, a five-membered ring with four carbon atoms and one sulfur atom .Physical And Chemical Properties Analysis
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a solid substance . Its molecular weight is 200.65 . The compound’s SMILES string, a form of notation that represents its structure, is ClCc1nc(no1)-c2cccs2 .Applications De Recherche Scientifique
Antimicrobial Activity
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole and related derivatives have been extensively studied for their antimicrobial properties. Compounds synthesized from this chemical have shown notable in vitro activities against strains of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. For instance, certain derivatives displayed marked broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (Al-Omar, 2010); (Rai et al., 2010).
Synthetic Chemistry Applications
The compound has been used in various synthetic chemistry applications. For example, reactions with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway have been explored (Sağırlı & Dürüst, 2018). It has also been employed in the ultrasound-promoted synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles, which offers better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).
Fungicidal Activity
Some derivatives containing 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole have demonstrated fungicidal activities, with a few compounds found to be more effective than commercially used fungicides (Mishra et al., 1993).
Potential in Cancer Research
Derivatives of 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole have been identified as apoptosis inducers and potential anticancer agents. For instance, specific compounds have shown good activity against breast and colorectal cancer cell lines, and one derivative was found to have in vivo activity in a tumor model (Zhang et al., 2005).
Corrosion Inhibition
Oxadiazole derivatives, including those related to 5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole, have been synthesized and tested for their efficiency in inhibiting corrosion on mild steel. These studies revealed significant inhibition effects, contributing valuable insights to the field of corrosion science (Kalia et al., 2020).
Propriétés
IUPAC Name |
5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDLOUFERNGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353113 | |
| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |
CAS RN |
63417-81-2 | |
| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

